molecular formula C14H17N3O2S B2689444 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034551-45-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2689444
CAS No.: 2034551-45-4
M. Wt: 291.37
InChI Key: OEAHFTHXIWOSAD-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that features a pyrazole ring, a phenyl group, and a cyclopropanesulfonamide moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science . The unique structure of this compound makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The phenyl group can be introduced via a substitution reaction using appropriate phenylating agents. The final step involves the sulfonation of the cyclopropane moiety to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,14-6-7-14)16-8-9-17-11-13(10-15-17)12-4-2-1-3-5-12/h1-5,10-11,14,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAHFTHXIWOSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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